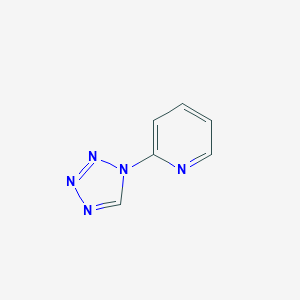
1-(2-Pyridyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pyridyl)-1H-tetrazole, also known as PPT, is a chemical compound that has garnered significant attention in the scientific community due to its unique properties. PPT is a heterocyclic compound that contains a tetrazole ring and a pyridine ring, making it a versatile molecule for various applications. In
Mecanismo De Acción
The mechanism of action of 1-(2-Pyridyl)-1H-tetrazole is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-(2-Pyridyl)-1H-tetrazole has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
1-(2-Pyridyl)-1H-tetrazole has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. 1-(2-Pyridyl)-1H-tetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Pyridyl)-1H-tetrazole has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 1-(2-Pyridyl)-1H-tetrazole is its ability to coordinate with various metal ions, making it a versatile ligand for the formation of metal complexes. 1-(2-Pyridyl)-1H-tetrazole is also relatively easy to synthesize, and its yield can be improved by optimizing the reaction conditions. However, one of the limitations of 1-(2-Pyridyl)-1H-tetrazole is its stability, as it can decompose under certain conditions, such as high temperature and acidic conditions.
Direcciones Futuras
There are several future directions for research on 1-(2-Pyridyl)-1H-tetrazole. One area of research is the development of 1-(2-Pyridyl)-1H-tetrazole-based metal complexes for various applications, such as catalysis and drug delivery. Another area of research is the investigation of the mechanism of action of 1-(2-Pyridyl)-1H-tetrazole, which could lead to the development of new drugs that target specific enzymes. Additionally, the exploration of the anti-inflammatory and anti-cancer properties of 1-(2-Pyridyl)-1H-tetrazole could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-Pyridyl)-1H-tetrazole involves the reaction of 2-pyridinecarboxaldehyde with sodium azide in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which then undergoes cyclization to form the tetrazole ring. The yield of 1-(2-Pyridyl)-1H-tetrazole can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
1-(2-Pyridyl)-1H-tetrazole has been extensively studied for its potential applications in various fields of research. One of the most significant applications of 1-(2-Pyridyl)-1H-tetrazole is in the field of coordination chemistry, where it is used as a ligand to form metal complexes. 1-(2-Pyridyl)-1H-tetrazole can coordinate with various metal ions, such as copper, iron, and cobalt, to form stable complexes that exhibit unique properties.
Propiedades
Número CAS |
171018-19-2 |
|---|---|
Nombre del producto |
1-(2-Pyridyl)-1H-tetrazole |
Fórmula molecular |
C6H5N5 |
Peso molecular |
147.14 g/mol |
Nombre IUPAC |
2-(tetrazol-1-yl)pyridine |
InChI |
InChI=1S/C6H5N5/c1-2-4-7-6(3-1)11-5-8-9-10-11/h1-5H |
Clave InChI |
WVWDTPAJDFMZOB-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=NN=N2 |
SMILES canónico |
C1=CC=NC(=C1)N2C=NN=N2 |
Sinónimos |
Pyridine, 2-(1H-tetrazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



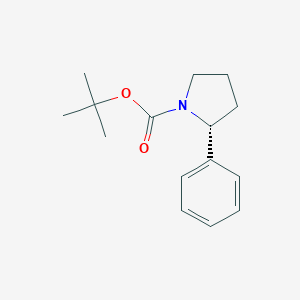

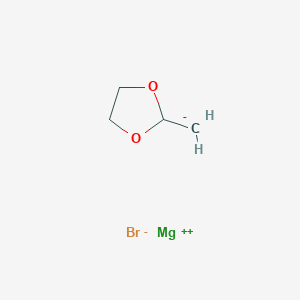
![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)
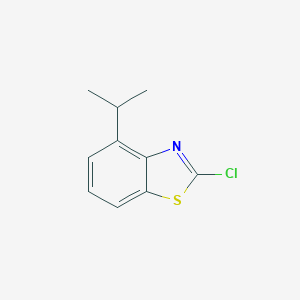
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)
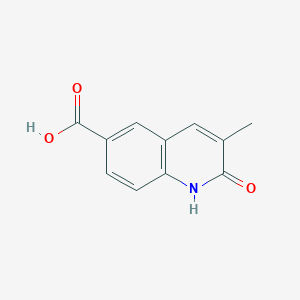
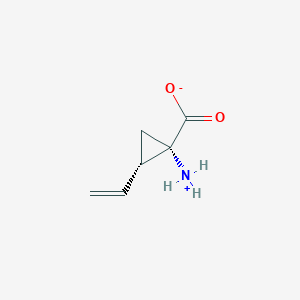
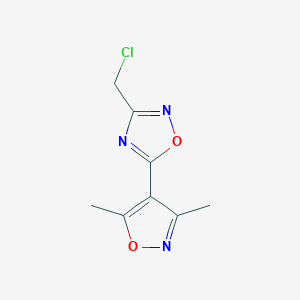
![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)
![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)
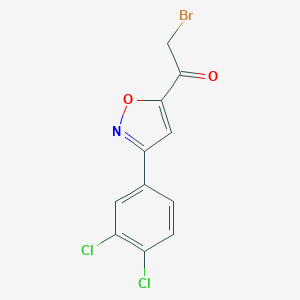
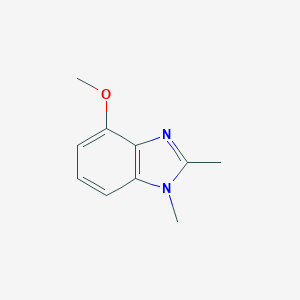
![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)